
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
Overview
Description
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as CMIT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the imidazole family and has been shown to possess several interesting properties that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the growth of bacteria by targeting the cell wall synthesis pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the modulation of immune responses. These effects make this compound a promising candidate for the development of new antimicrobial and anti-inflammatory agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation is that this compound can be toxic at high concentrations, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another direction is the use of this compound as a building block for the synthesis of new materials with specific properties. Additionally, the modulation of immune responses by this compound could lead to the development of new immunomodulatory agents. Finally, the use of this compound as a corrosion inhibitor for metals and alloys could have important applications in the field of materials science.
Scientific Research Applications
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential applications in several scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In organic synthesis, this compound has been used as a building block for the synthesis of other imidazole derivatives. In materials science, this compound has been used as a corrosion inhibitor for metals and alloys.
properties
IUPAC Name |
3-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-14-7-5-11(6-8-14)15-10-18-16(21)19(15)13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTOSKPQATZBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150449 | |
| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105190-65-5 | |
| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-1,3-dihydro-5-(4-methoxyphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



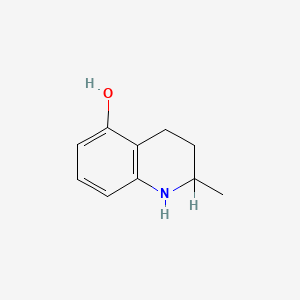
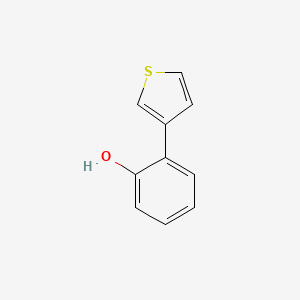
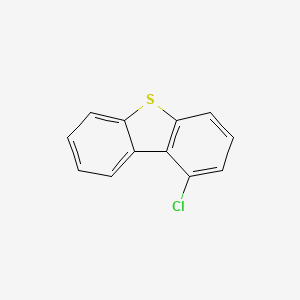
![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)
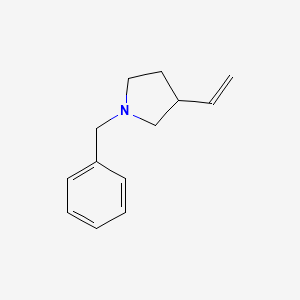
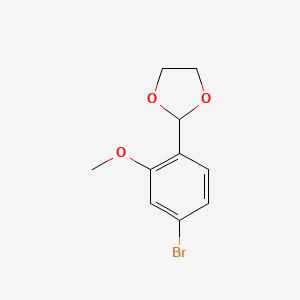

![Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-](/img/structure/B3045518.png)
![[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol](/img/structure/B3045523.png)


![Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3045528.png)
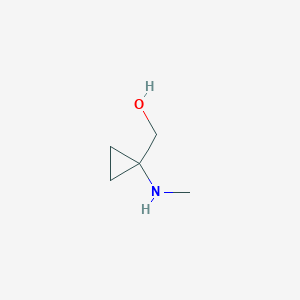
![2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3045532.png)